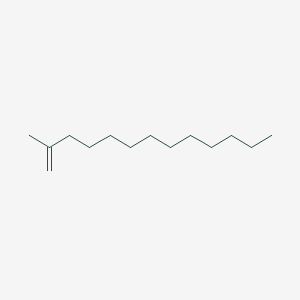
1-(4-Methoxy-2-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faropenem, marketed under the trade name Farom, is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its resistance to some forms of extended-spectrum beta-lactamase, making it effective against a variety of bacterial infections . Faropenem is primarily used to treat infections caused by bacteria that are resistant to other antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Faropenem is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the reaction of a compound (I) with triphenylmethyl thiol in alkaline conditions to substitute the acetyl group, forming compound (II). This is followed by acylation using allyloxy oxalyl chloride in the presence of diisopropylethylamine to obtain compound (III). The compound is then dissolved in methanol and reacted with silver nitrate in the presence of pyridine under low-temperature conditions to form compound (IV). This compound is further reacted with tetrahydrofuran-2-carbonyl chloride in dichloromethane at low temperatures to yield compound (V). Finally, the hydroxyl protecting group is removed, and the carboxyl group is neutralized to obtain faropenem sodium salt .
Industrial Production Methods: Industrial production of faropenem involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves strict quality control measures to ensure the consistency and efficacy of the antibiotic.
Chemical Reactions Analysis
Types of Reactions: Faropenem undergoes various chemical reactions, including:
Oxidation: Faropenem can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in faropenem.
Substitution: Faropenem can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Faropenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their resistance mechanisms.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins.
Medicine: Used to treat bacterial infections, particularly those caused by resistant strains. It is effective against respiratory tract infections, skin infections, and urinary tract infections.
Industry: Employed in the development of new antibiotics and in the study of antibiotic resistance.
Mechanism of Action
Faropenem exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the formation of the bacterial cell wall. This binding disrupts the synthesis of peptidoglycan, a key component of the cell wall, leading to bacterial cell death. The molecular targets of faropenem include various penicillin-binding proteins, and its pathway involves the inhibition of cell wall synthesis .
Comparison with Similar Compounds
Faropenem is unique among beta-lactam antibiotics due to its resistance to extended-spectrum beta-lactamase. Similar compounds include:
Imipenem: Another beta-lactam antibiotic with a broad spectrum of activity.
Meropenem: Known for its effectiveness against a wide range of bacteria.
Ertapenem: Used to treat various bacterial infections, similar to faropenem.
Faropenem stands out due to its oral bioavailability and resistance to beta-lactamase, making it a valuable option for treating resistant bacterial infections .
Properties
CAS No. |
19314-96-6 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H25NO3/c1-12(2)19-10-14(20)11-22-18-13(3)9-17(21-4)15-7-5-6-8-16(15)18/h5-9,12,14,19-20H,10-11H2,1-4H3 |
InChI Key |
ZLEHZEVLVGLTIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Synonyms |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphtyl)oxy]-2-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)








![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)


![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)

